2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide
Description
This indolizine-based carboxamide derivative features a 2-amino group at position 2, a 4-chlorobenzoyl substituent at position 3, and an N-(4-fluorophenyl)carboxamide moiety at position 1. Its molecular formula is C₂₃H₁₆ClFN₃O₂ (molecular weight: 428.85 g/mol). The 4-chlorobenzoyl and 4-fluorophenyl groups likely influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c23-14-6-4-13(5-7-14)21(28)20-19(25)18(17-3-1-2-12-27(17)20)22(29)26-16-10-8-15(24)9-11-16/h1-12H,25H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSKGDPFGNNRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl)N)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-alkynylpyridine derivative.
Introduction of the 4-chlorobenzoyl Group: The 4-chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine.
Attachment of the 4-fluorophenyl Group: The 4-fluorophenyl group can be attached through a nucleophilic substitution reaction using 4-fluoroaniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 4-fluoroaniline in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Indolizine Carboxamides
Key structural analogues differ in benzoyl and aryl substituents, which critically affect physicochemical and biological properties.
Table 1: Structural Analogues and Their Properties
Key Observations :
Benzoyl Group Effects: The 4-chlorobenzoyl group in the target compound may enhance lipophilicity compared to 4-fluorobenzoyl (higher Cl atomic weight) . 3-Nitrobenzoyl (in ) adds strong electron-withdrawing effects and polarity, which could impact solubility and target binding.
Aryl Substituent Effects: 4-Fluorophenyl (target compound) offers moderate electronegativity and metabolic resistance compared to 4-methoxyphenyl (in ), which may increase solubility but reduce membrane permeability.
Halogen Position and Size: Evidence from phenyl-substituted maleimides () suggests that halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency (IC₅₀ values: 4.34–7.24 μM). This implies that 4-fluorophenyl vs. 4-F) could affect steric compatibility .
Comparison with Non-Indolizine Analogues
- Thienoazepine Derivatives (e.g., VCP333): The compound tert-butyl 2-amino-3-(4-chlorobenzoyl)-7,8-dihydro-4H-thieno[2,3-d]azepine-6(5H)-carboxylate (VCP333) shares the 4-chlorobenzoyl group but features a thienoazepine core instead of indolizine. This structural difference likely alters conformational flexibility and receptor selectivity .
Tyrosine-Based Analogues :
N-(4-chlorobenzoyl)-tyrosyl derivatives (e.g., compounds 29–34 in ) are peptide-like structures with distinct pharmacokinetic profiles compared to indolizine carboxamides, emphasizing the role of the heterocyclic core in bioavailability .
Research Implications and Gaps
- Pharmacological Data : While substituent effects can be inferred from structural analogues, direct bioactivity data (e.g., IC₅₀, binding affinities) for the target compound and its indolizine analogues are absent in the evidence.
- Synthetic Accessibility : Methoxy and nitro groups () may complicate synthesis due to reactivity, whereas halogenated derivatives (target compound, ) are likely more straightforward to prepare.
Biological Activity
2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its interactions with various biological targets, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that this compound acts as an allosteric enhancer of the A1 adenosine receptor. This receptor is crucial for various physiological processes, including cardiac function and neurotransmission. The enhancement of receptor activity is significant for developing drugs targeting cardiovascular and neurological disorders .
2. Structure-Activity Relationship (SAR)
A detailed SAR study has been conducted to understand how modifications to the indolizine structure affect biological activity. For instance, substitutions at the 4-position of the phenyl ring have shown to enhance binding affinity and functional activity at the A1 receptor. Compounds with specific electron-withdrawing or electron-donating groups exhibited varying levels of potency, indicating that fine-tuning these substituents can optimize therapeutic effects .
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Fluoro (F) | Increased potency | Enhances binding affinity |
| Chloro (Cl) | Moderate potency | Influences receptor interaction |
| Methyl (CH₃) | Variable | Depends on position and sterics |
3. In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on tumor cell proliferation, particularly in models of breast cancer and leukemia. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .
Case Study 1: Cancer Treatment
A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. This suggests a potential role in cancer therapy, particularly for resistant forms of cancer .
Case Study 2: Neurological Disorders
Another research effort focused on the compound's ability to enhance cognitive function in animal models of Alzheimer's disease. The administration of this compound resulted in improved memory retention and cognitive performance, highlighting its potential as a treatment for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
